2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
AZD-1208 is a potent, highly selective, and orally available inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3 . Pim kinases are serine/threonine kinases involved in cell proliferation and survival, and their upregulation is observed in various hematologic malignancies such as acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma . AZD-1208 has shown efficacy in preclinical models of acute myeloid leukemia by inhibiting the growth of leukemia cells and inducing apoptosis .
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can potentially halt the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could make it an appealing lead compound, beneficial for subsequent optimization .
Result of Action
The inhibition of FGFRs by this compound has been shown to have potent activities against various types of tumors . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
For instance, some derivatives have shown potent inhibitory activity against TNIK, a kinase involved in Wnt signaling and cancer .
Cellular Effects
Some pyrrolopyridine derivatives have shown to inhibit the proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Some pyrrolopyridine derivatives have shown to inhibit the phosphorylation of AKT and S6 proteins, which are key components of the PI3K/AKT/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Some pyrrolopyridine derivatives have shown concentration-dependent characteristics of IL-2 inhibition .
Metabolic Pathways
Some pyrrolopyridine derivatives have shown to undergo cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .
Preparation Methods
The synthesis of AZD-1208 involves multiple steps, including the formation of a thiazolidine-2,4-dione core and subsequent functionalization . The compound is synthesized through a series of reactions, including condensation, cyclization, and substitution reactions. The industrial production of AZD-1208 requires stringent reaction conditions to ensure high purity and yield. The solubility of AZD-1208 in dimethyl sulfoxide is greater than 10 millimolar, and it is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
AZD-1208 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in AZD-1208, altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially enhancing its efficacy or selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-1208 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pim kinases in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of Pim kinase inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of hematologic malignancies, particularly acute myeloid leukemia
Comparison with Similar Compounds
AZD-1208 is unique among Pim kinase inhibitors due to its high selectivity and potency . Similar compounds include:
SGI-1776: Another Pim kinase inhibitor with a different chemical structure and mechanism of action.
TP-3654: A selective Pim kinase inhibitor with distinct pharmacokinetic properties.
LGB-321: A Pim kinase inhibitor with a broader spectrum of activity against other kinases.
Compared to these compounds, AZD-1208 has demonstrated superior efficacy in preclinical models of acute myeloid leukemia and a favorable pharmacodynamic-pharmacokinetic relationship .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-35-2 | |
Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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